molecular formula C20H19N3O5 B11190138 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

Cat. No.: B11190138
M. Wt: 381.4 g/mol
InChI Key: PDJFUBLWQWVVOX-UHFFFAOYSA-N
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Description

    Reagents: 2-methylbenzohydrazide, pyrrolidinone intermediate

    Conditions: Reflux in ethanol, catalytic amount of acid

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and benzohydrazide functionalities.

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine

      Reagents: 1,4-benzodioxane, ammonia

      Conditions: Aqueous alkaline media, stirring at room temperature

  • Step 2: Formation of the Pyrrolidinone Ring

      Reagents: Succinic anhydride, 2,3-dihydro-1,4-benzodioxin-6-amine

      Conditions: Reflux in an organic solvent such as toluene

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Pyrrolidine derivatives

    Substitution: N-alkylated benzohydrazide derivatives

Scientific Research Applications

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and potentially alleviating symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Uniqueness

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

InChI

InChI=1S/C20H19N3O5/c1-12-4-2-3-5-14(12)19(25)22-21-15-11-18(24)23(20(15)26)13-6-7-16-17(10-13)28-9-8-27-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25)

InChI Key

PDJFUBLWQWVVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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